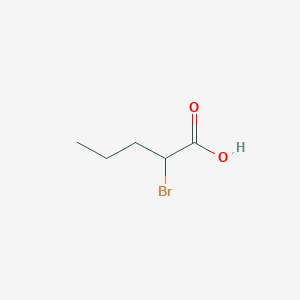

2-Bromovaleric acid

Overview

Description

2-Bromovaleric acid (C₅H₉BrO₂, CAS 584-93-0) is a brominated carboxylic acid characterized by a five-carbon chain with a bromine atom at the second position and a carboxylic acid group. Key properties include:

- Molecular Weight: 181.03 g/mol .

- Physical State: Solid at room temperature .

- Boiling Point: 132–136°C (at reduced pressure) ; 232.2°C at 760 mmHg .

- Density: 1.381 g/mL or 1.5±0.1 g/cm³ .

- Hazards: Acute oral toxicity (Category 3), skin corrosion (Category 1B), and severe eye damage .

It is widely used in solid-phase synthesis (e.g., for preparing thiamorpholinones) and as a co-metabolite in gas chromatography for bacterial detection due to its high electron-capture detection (ECD) sensitivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromovaleric acid can be synthesized through the bromination of valeric acid. One common method involves the reaction of valeric acid with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction typically proceeds under controlled temperature conditions to ensure the selective bromination at the second carbon position.

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of valeric acid using bromine or hydrogen bromide. The process involves the use of phase transfer catalysts to enhance the reaction efficiency and yield. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Bromovaleric acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of valeric acid.

Reduction Reactions: The compound can be reduced to valeric acid using reducing agents like lithium aluminum hydride.

Esterification Reactions: this compound can react with alcohols to form esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous solution.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Esterification Reactions: Alcohols in the presence of acid catalysts such as sulfuric acid.

Major Products Formed:

Substitution Reactions: Valeric acid.

Reduction Reactions: Valeric acid.

Esterification Reactions: Esters of valeric acid.

Scientific Research Applications

Organic Synthesis

Alpha-Halo Carboxylic Acids

2-Bromovaleric acid is primarily synthesized through the Hell-Volhard-Zelinsky (HVZ) reaction, which converts carboxylic acids into alpha-bromo carboxylic acids. This reaction is crucial for producing various alpha-halo acids that serve as intermediates in organic synthesis . The mechanism involves the formation of an acyl bromide followed by bromination of the enol form, ultimately yielding the desired alpha-bromo acid .

Synthesis of Amino Acids

One notable application of this compound is in the synthesis of amino acids. The HVZ reaction allows for the displacement of bromine with ammonia, facilitating the production of racemic leucine and other amino acids. This application underscores its importance in biochemistry and pharmaceutical development .

Pharmaceutical Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing pharmaceuticals and biocides. Its ability to inhibit bacterial growth can be leveraged in creating new antimicrobial agents .

Drug Development

The compound's structure allows it to serve as a precursor for various bioactive molecules. Its derivatives may be explored for potential therapeutic effects against different diseases, including infections and inflammatory conditions .

Analytical Chemistry

Extraction Techniques

this compound has been utilized in extraction processes, particularly for extracting metal ions such as bismuth(III) from acidic aqueous solutions using organic solvents like benzene. This application highlights its role in analytical chemistry for environmental monitoring and metal recovery processes .

Case Study: Extraction of Bismuth(III)

In a study involving the extraction of bismuth(III) using this compound, researchers demonstrated its efficacy in selectively extracting metal ions from highly acidic solutions. The study employed various concentrations of the acid to optimize extraction efficiency, providing insights into its practical applications in metallurgy and environmental science .

Case Study: Synthesis of Amino Acids

Another significant case study focused on synthesizing amino acids through nucleophilic substitution reactions involving this compound. The research illustrated how varying conditions affect yield and selectivity, thus contributing valuable data to organic synthesis methodologies .

Mechanism of Action

The mechanism of action of 2-bromovaleric acid involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with enzymes and other biomolecules, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Carboxylic Acids

2-Bromoisovaleric Acid (C₅H₉BrO₂, CAS 565-73-1)

- Structure : Branched isomer with bromine at the second position and a methyl group at the third carbon (2-bromo-3-methylbutyric acid) .

- Applications : Precursor for esters like ethyl 2-bromoisovalerate, used in pharmaceutical synthesis .

- Key Differences :

5-Bromovaleric Acid (C₅H₉BrO₂, CAS 600-00-0)

- Structure : Bromine at the terminal (fifth) carbon.

- Applications : Intermediate in polymer chemistry and biodegradable materials .

- Key Differences :

2-Bromobutyric Acid (C₄H₇BrO₂, CAS 80-52-0)

- Structure : Shorter four-carbon chain with bromine at the second position.

- Applications : Used in agrochemicals and as a chiral building block .

- Key Differences :

Comparison with Other Halogenated Carboxylic Acids

2-Bromomaleic Acid (C₄H₃BrO₄)

- Structure : Unsaturated dicarboxylic acid with bromine at the second position.

- Applications : Synthesis of metal-organic frameworks and corrosion inhibitors .

- Key Differences :

Bromochloroacetic Acid (C₂H₂BrClO₂, CAS 5589-96-8)

- Structure : Dichlorinated and brominated acetic acid.

- Applications : Disinfection byproduct in water treatment .

- Key Differences: Toxicity: Carcinogenic (IARC Group 2B) vs. non-carcinogenic this compound . Environmental Impact: Higher persistence in aquatic systems due to multiple halogens .

Gas Chromatography (GC) Detection

- This compound : Enhances ECD sensitivity by 170-fold in bacterial detection, outperforming 2,3-dichloropropionic acid and 5-chlorovaleric acid .

- 6-Bromocaproic Acid : Increases ECD sensitivity but less than this compound .

- 2,3-Dibromosuccinic Acid: No significant impact on ECD sensitivity .

Table 1: GC Detection Performance

Biological Activity

2-Bromovaleric acid, a brominated derivative of valeric acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure, characterized by the presence of a bromine atom at the second carbon position of the valeric acid chain, suggests possible interactions with biological systems that could lead to various therapeutic effects. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis, and potential applications in pharmaceuticals.

- Chemical Formula : CHBrO

- Molecular Weight : 181.03 g/mol

- CAS Number : 584-93-0

- IUPAC Name : 2-bromopentanoic acid

Synthesis

This compound can be synthesized through various methods, including:

- Bromination of Valeric Acid : The direct bromination of valeric acid using bromine in an appropriate solvent.

- Reaction with Cyclopentanone : A more complex synthesis involves the reaction of cyclopentanone with hydrogen peroxide in the presence of copper bromide and sodium bromide to yield 5-bromovaleric acid, which can be further processed into its derivatives .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The compound has been evaluated for its effectiveness against various bacterial and fungal strains.

-

Antibacterial Activity :

- In comparative studies, 5-bromovaleric acid exhibited significant antibacterial activity against standard bacterial strains such as Escherichia coli and Staphylococcus aureus. Its efficacy was measured against ciprofloxacin as a standard reference, showing promising results .

- The activity was further enhanced when coupled with peptide derivatives; however, it was noted that some conjugates showed reduced antibacterial efficacy compared to the parent compound .

- Antifungal Activity :

Case Studies

A study focused on synthesizing peptide derivatives of 5-bromovaleric acid demonstrated that these derivatives had varying degrees of antimicrobial activity. Notably:

- Dipeptide and tripeptide conjugates showed enhanced antibacterial properties compared to tetrapeptide analogues.

- The antifungal efficacy decreased when combined with C-terminal methyl esters of selected dipeptides and tripeptides .

Summary of Findings

| Activity Type | Compound/Derivatives | Efficacy Comparison |

|---|---|---|

| Antibacterial | 5-Bromovaleric Acid | More potent than peptide conjugates |

| Antifungal | 5-Bromovaleric Acid | Reduced efficacy when conjugated |

| Peptide Conjugates | Dipeptides, Tripeptides | Enhanced antibacterial activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromovaleric acid, and how do reaction parameters influence yield and purity?

- Methodology : Common methods include halogenation of valeric acid derivatives (e.g., bromination of 2-hydroxypentanoic acid) or nucleophilic substitution of 2-hydroxyvaleric acid using HBr. Reaction conditions such as temperature (e.g., 80–100°C for HBr-mediated reactions), solvent polarity (e.g., dichloromethane vs. aqueous systems), and catalyst selection (e.g., PBr₃ for enhanced reactivity) significantly impact yield and purity. Purification via vacuum distillation (BP 126–130°C/27 mmHg) or recrystallization in non-polar solvents is recommended .

Q. What analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, with expected peaks at δ 1.5–2.1 ppm (CH₂ groups) and δ 4.3 ppm (CH-Br). Infrared (IR) spectroscopy can validate the carboxylic acid (C=O stretch at ~1700 cm⁻¹) and C-Br bonds (600–800 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) should align with reference spectra from authoritative databases like NIST Chemistry WebBook .

Q. How should this compound be stored to maintain stability, and what are its degradation indicators?

- Methodology : Store in airtight containers at 10–30°C, away from light and moisture. Degradation (e.g., decarboxylation or hydrolysis) can be monitored via pH shifts in aqueous solutions, loss of crystallinity, or emergence of secondary peaks in HPLC chromatograms. Periodic FT-IR analysis is advised to detect carbonyl group alterations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound under varying catalytic conditions?

- Methodology : Conduct a systematic review of literature (e.g., meta-analysis) to identify variables such as solvent polarity, catalyst loading (e.g., PBr₃ vs. HBr), and reaction time. Employ design of experiments (DoE) to isolate critical factors. For example, fractional factorial designs can optimize bromination efficiency while minimizing side reactions (e.g., esterification or over-bromination) .

Q. What computational approaches are effective in modeling the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict transition states and activation energies for SN₂ mechanisms. Solvent effects (e.g., polar aprotic vs. protic environments) should be incorporated using continuum solvation models (e.g., PCM). Validate computational results with kinetic isotope effect (KIE) studies or Hammett plots .

Q. How can enantiomer-specific synthesis and analysis of (S)-2-Bromovaleric acid be achieved for chiral studies?

- Methodology : Use asymmetric catalysis (e.g., chiral ligands in bromination) or enzymatic resolution (e.g., lipase-mediated kinetic resolution). Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy. Cross-reference with synthetic standards from specialized catalogs (e.g., (S)-isomer CAS 29823-21-0) .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives (e.g., esters or amides)?

- Methodology : Optimize protecting group strategies for the carboxylic acid moiety (e.g., tert-butyl esters) before bromination. Monitor reaction progress in real-time using inline FT-IR or Raman spectroscopy to detect intermediates. Post-synthesis, employ column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate target derivatives .

Q. Data Management and Reproducibility

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for studies involving this compound?

- Methodology : Deposit spectral data (NMR, IR) in repositories like Zenodo or Figshare with standardized metadata (e.g., solvent, instrument model). Use electronic lab notebooks (ELNs) for protocol sharing. Adhere to IUPAC nomenclature and report purity metrics (e.g., HPLC area%) in publications to enhance cross-study comparability .

Properties

IUPAC Name |

2-bromopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFATTFQNRPXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883447 | |

| Record name | Pentanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-93-0 | |

| Record name | 2-Bromopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromovaleric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.